molecular formula C7H5BrN2O4 B15293953 (6-Bromo-4-nitropyridin-2-YL)acetic acid

(6-Bromo-4-nitropyridin-2-YL)acetic acid

Cat. No.: B15293953
M. Wt: 261.03 g/mol
InChI Key: BIFNLSXQUGNAFD-UHFFFAOYSA-N
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Description

(6-Bromo-4-nitropyridin-2-YL)acetic acid is a chemical compound characterized by the presence of a bromine atom at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-nitropyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminonicotinonitrile, followed by nitration to introduce the nitro group. The resulting intermediate undergoes further reactions, including condensation, cyclization, and Dimroth rearrangement, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce the formation of undesirable by-products .

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-4-nitropyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The acetic acid moiety can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Formation of amino derivatives.

    Reduction: Substituted pyridine derivatives.

    Substitution: Esterified products.

Scientific Research Applications

(6-Bromo-4-nitropyridin-2-YL)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    2-Bromo-4-nitropyridine: Similar structure but lacks the acetic acid moiety.

    4-Nitropyridine-2-carboxylic acid: Similar functional groups but different substitution pattern.

Uniqueness: (6-Bromo-4-nitropyridin-2-YL)acetic acid is unique due to the combination of bromine, nitro, and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

2-(6-bromo-4-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrN2O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI Key

BIFNLSXQUGNAFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

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